Probenazole

Description

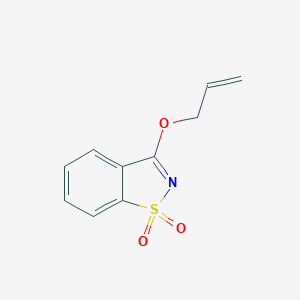

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHIPMZEDGBUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058048 | |

| Record name | Probenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27605-76-1 | |

| Record name | Probenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27605-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Probenazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROBENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB5BLX49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Probenazole's Mechanism of Action in Plant Defense: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenazole is a well-established plant defense activator that induces Systemic Acquired Resistance (SAR), providing broad-spectrum and long-lasting protection against a variety of plant pathogens. It does not act as a direct antimicrobial agent but rather primes the plant's innate immune system. This compound is metabolized in planta to its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT). The primary mechanism of action involves the potentiation of the salicylic acid (SA) signaling pathway, a central regulator of plant defense. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Chemical Properties of this compound

This compound (3-allyloxy-1,2-benzisothiazole-1,1-dioxide) is a synthetic chemical compound widely used in agriculture, particularly for the control of rice blast disease caused by Magnaporthe oryzae.

| Property | Value |

| CAS Number | 27605-76-1 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Appearance | White to off-white crystalline solid |

| FRAC MoA Class | P02 (Host plant defense induction)[1] |

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound functions as a classic inducer of SAR, a state of heightened immunity in plants triggered by a localized stimulus that leads to systemic resistance against a broad range of pathogens.[2] The core of this compound's action lies in its ability to stimulate the salicylic acid (SA) signaling pathway.

Activation of the Salicylic Acid (SA) Pathway

This compound and its active metabolite, BIT, act upstream of salicylic acid accumulation.[3] This means they trigger signaling events that lead to the synthesis and accumulation of SA. The SA signaling pathway is pivotal for establishing SAR and inducing the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[3] The Non-expresser of PR genes 1 (NPR1) is a key downstream component required for this compound-mediated defense activation.[4] In contrast, the jasmonic acid (JA) and ethylene (ET) signaling pathways, which are typically associated with defense against necrotrophic pathogens and insects, are not required for this compound's mode of action.[4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various aspects of plant defense, compiled from multiple studies.

Table 4.1: Dose-Dependent Effect of this compound on Rice Metabolome and Disease Resistance

This table illustrates the impact of increasing concentrations of this compound on the disease index of rice blast (Magnaporthe grisea) and the relative abundance of key metabolites. Data is synthesized from a study on rice seedlings treated 15 days post-emergence and infected 5 days after treatment.[3]

| This compound Concentration (g·m⁻²) | Disease Index (Mean ± SD) | Relative Salicylic Acid Level (Fold Change vs. Control) | Relative Shikimate Level (Fold Change vs. Control) | Relative Phenylalanine Level (Fold Change vs. Control) |

| 0 (Control) | 51.29 ± 5.02 | 1.0 | 1.0 | 1.0 |

| 75.00 | 48.4 ± 1.38 | Increased | Increased | Decreased |

| 112.50 | 36.59 ± 2.9 | Further Increased | Further Increased | Further Decreased |

| 150.00 | 31.09 ± 6.78 | Significantly Increased | Significantly Increased | Significantly Decreased |

Note: Specific fold changes for metabolites were described as proportionally leveraged with the increase of this compound concentration.

Table 4.2: Effect of this compound on Salicylic Acid Accumulation and Disease Resistance in Rice

This table shows the differential effect of this compound on young (4-leaf stage) versus adult (8-leaf stage) rice plants in terms of free salicylic acid accumulation and resistance to Magnaporthe grisea.[5]

| Plant Stage | Treatment | Free Salicylic Acid (µg g FW⁻¹) (Mean ± SD) | Disease Phenotype after M. grisea Inoculation |

| Young (4-leaf) | Water | ~1.2 | Expanding Lesions (ELs) |

| Young (4-leaf) | This compound | ~1.2 | Delayed EL formation |

| Adult (8-leaf) | Water | ~1.2 | Expanding Lesions (ELs) |

| Adult (8-leaf) | This compound | 7.2 | Hypersensitive Reaction Lesions (HRLs) |

Table 4.3: Upregulation of Defense-Related Proteins in Rice by this compound

This table highlights key proteins that are upregulated in rice in response to this compound treatment, as identified through proteomic analysis.[6]

| Upregulated Protein | Putative Function in Plant Defense |

| Phenylalanine Ammonia-Lyase (PAL) | Key enzyme in the phenylpropanoid pathway, leading to the synthesis of phytoalexins and lignin. |

| Caffeic acid 3-O-methyltransferase (COMT) | Involved in lignin biosynthesis. |

| Glutathione S-transferase (GST) | Detoxification of xenobiotics and products of oxidative stress. |

| Pathogenesis-Related Protein 5 (PR5) | Antifungal activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Systemic Acquired Resistance (SAR) Induction Assay in Rice

This protocol is designed to assess the ability of this compound to induce systemic resistance against Magnaporthe oryzae in rice.

Materials:

-

Rice plants (e.g., cv. Nipponbare) at the desired growth stage.

-

This compound.

-

Acetone, Tween-20.

-

Magnaporthe oryzae culture and spore suspension.

-

Growth chambers and greenhouse facilities.

Procedure:

-

Plant Growth: Grow rice plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

This compound Treatment: Prepare a 100 mg/L solution of this compound in 1% (v/v) acetone containing 0.05% (w/v) Tween-20. Spray the solution evenly onto the leaves of the treatment group. Spray the control group with a solution of 1% acetone and 0.05% Tween-20.

-

Pathogen Inoculation: Two days after chemical treatment, prepare a spore suspension of M. oryzae (e.g., 1 x 10⁵ conidia mL⁻¹) in 0.05% Tween-20. Spray the suspension onto the leaves of both control and treated plants until runoff.

-

Incubation: Place the inoculated plants in a dark, high-humidity chamber at 25°C for 24 hours to facilitate infection.

-

Disease Scoring: Move the plants to a greenhouse and observe disease development. After 5-7 days, score the disease severity by counting the number of expanding lesions (susceptible) versus hypersensitive response lesions (resistant) or by measuring the total lesion area per leaf.

Quantification of Salicylic Acid by HPLC

This protocol details the extraction and quantification of free salicylic acid from plant tissue.

Materials:

-

Plant tissue.

-

Liquid nitrogen.

-

Methanol (90% and 100%).

-

Trichloroacetic acid (TCA).

-

Ethyl acetate, cyclopentane, isopropanol.

-

HPLC system with a C18 reverse-phase column and fluorescence detector.

-

Salicylic acid standard.

Procedure:

-

Extraction: Homogenize approximately 1g of frozen plant tissue in 90% methanol, followed by an extraction with 100% methanol.

-

Phase Partitioning: After centrifugation, combine the supernatants, evaporate the methanol, and resuspend the aqueous residue in 5% TCA. Partition the free SA into an organic phase consisting of ethyl acetate:cyclopentane:isopropanol (100:100:1, v/v/v).

-

Sample Preparation for HPLC: Evaporate the organic phase to dryness and resuspend the residue in the HPLC mobile phase (e.g., 20 mM sodium acetate buffer, pH 5.0, with 20% methanol).

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Elute with an isocratic flow of the mobile phase. Detect and quantify SA using a fluorescence detector with an excitation wavelength of approximately 305 nm and an emission wavelength of approximately 407 nm. Generate a standard curve using known concentrations of salicylic acid to quantify the amount in the plant samples.

Northern Blot Analysis of PR-1 Gene Expression

This protocol describes the detection and quantification of PR-1 gene transcripts in rice.

Materials:

-

Total RNA extracted from rice leaves.

-

Formaldehyde, agarose, MOPS buffer.

-

Nylon membrane.

-

PR-1 gene-specific probe (labeled with ³²P or a non-radioactive label).

-

Hybridization buffer and wash solutions.

-

Phosphorimager or chemiluminescence detection system.

Procedure:

-

RNA Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary blotting.

-

Probe Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer. Hybridize the membrane overnight with a labeled PR-1 gene-specific probe.

-

Washing: Wash the membrane under stringent conditions to remove the non-specifically bound probe.

-

Detection: Expose the membrane to a phosphor screen or X-ray film (for radioactive probes) or treat with a chemiluminescent substrate (for non-radioactive probes) and visualize the signal. Quantify the band intensity relative to a loading control (e.g., rRNA bands stained with ethidium bromide) to determine the relative expression level of the PR-1 gene.

Callose Deposition Assay

This protocol outlines the staining and quantification of callose deposits in rice leaves.

Materials:

-

Rice leaf samples.

-

Ethanol series (70%, 95%).

-

0.01% Aniline blue solution in 150 mM K₂HPO₄ (pH 9.5).

-

Fluorescence microscope with a UV filter.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Fixation and Clearing: Fix leaf samples in a 3:1 ethanol:acetic acid solution. Clear the tissue by incubating in 95% ethanol.

-

Staining: Infiltrate the cleared leaves with a 0.01% aniline blue solution and incubate in the dark for at least 2 hours.

-

Microscopy: Mount the stained leaves on a microscope slide in 50% glycerol. Observe the samples using a fluorescence microscope with a UV filter set (e.g., excitation at ~365 nm, emission at ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.

-

Quantification: Capture images from multiple fields of view for each sample. Use image analysis software to count the number of callose deposits per unit area.

Conclusion

This compound is a potent plant defense activator that functions by inducing Systemic Acquired Resistance through the stimulation of the salicylic acid signaling pathway. Its efficacy in protecting crops, particularly rice, against a broad spectrum of pathogens is well-documented. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field of plant science and drug development to further investigate and utilize this important agricultural tool. Future research should focus on elucidating the upstream signaling components that are the direct targets of this compound's active metabolite, BIT, and on further optimizing its application for sustainable crop protection.

References

- 1. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Proteomic analysis of rice defense response induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Probenazole: An In-depth Technical Guide to its Function as a Systemic Acquired Resistance (SAR) Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenazole (3-allyloxy-1,2-benzisothiazole-1,1-dioxide), the active ingredient in the agricultural chemical Oryzemate, has been a cornerstone in protecting rice plants against the devastating rice blast fungus, Magnaporthe grisea, for over three decades in Asia.[1][2] Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound's efficacy lies in its ability to induce systemic acquired resistance (SAR) in plants. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental validation of this compound as a potent SAR inducer.

This compound and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), do not directly inhibit pathogen growth but rather prime the plant's innate immune system, leading to a broad-spectrum and durable resistance against a variety of pathogens, including fungi, bacteria, and viruses.[2][3] This is achieved through the activation of a sophisticated signaling cascade that culminates in the expression of defense-related genes and the accumulation of antimicrobial compounds.

Mechanism of Action: Upstream of Salicylic Acid

The induction of SAR by this compound is intricately linked to the salicylic acid (SA) signaling pathway, a central hub in plant defense. Seminal studies in the model plant Arabidopsis thaliana have unequivocally demonstrated that this compound and BIT act upstream of SA accumulation.[4] Treatment with these compounds leads to an increase in the endogenous levels of SA and the expression of pathogenesis-related (PR) genes, which are hallmarks of SAR activation.[4]

Crucially, the effects of this compound are nullified in plants that are unable to accumulate SA (transgenic NahG plants) or are deficient in the key SA signaling component, NON-EXPRESSOR OF PR GENES 1 (NPR1).[4] This indicates an absolute requirement for both SA and NPR1 in the this compound-mediated defense response. In contrast, mutations in the ethylene (etr1-1) and jasmonic acid (coi1-1) signaling pathways do not compromise this compound-induced resistance, highlighting the specificity of its action through the SA pathway.[4]

Further metabolic studies in rice have shown that this compound treatment leads to significant changes in the plant's metabolome, with a notable upregulation of SA, γ-aminobutyrate, and shikimate, and a downregulation of phenylalanine, valine, and proline.[5][6] This metabolic reprogramming is indicative of a shift towards the production of defense-related compounds.

Signaling Pathway of this compound-Induced SAR

The signaling cascade initiated by this compound is a well-orchestrated process that leads to the activation of downstream defense responses. The following diagram illustrates the key components and their relationships in the this compound-induced SAR pathway.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in inducing SAR has been quantified through various experimental approaches. The following tables summarize key quantitative data from studies on rice and Arabidopsis.

Salicylic Acid Accumulation in Rice

Table 1: Effect of this compound on Salicylic Acid (SA) and Salicylic Acid Glucoside (SAG) Levels in Adult Rice Leaves (8-leaf stage) after Inoculation with Magnaporthe grisea

| Treatment | Time Post-Inoculation (days) | Free SA (µg/g FW) | SAG (µg/g FW) |

| Water (Control) | 0 | ~1.2 | Not specified |

| This compound | 0 | ~7.2 | Not specified |

| Water + Inoculation | 1 | ~1.5 | ~2.0 |

| 2 | ~2.0 | ~3.0 | |

| 3 | ~2.5 | ~4.0 | |

| This compound + Inoculation | 1 | ~8.0 | ~10.0 |

| 2 | ~12.0 | ~15.0 | |

| 3 | ~15.0 | ~20.0 |

Data adapted from a study on adult rice plants, indicating a significant increase in both free SA and its conjugated form (SAG) upon this compound treatment, which is further amplified by pathogen challenge.[7]

Disease Resistance in Rice

Table 2: Effect of Different Concentrations of this compound on Rice Blast Disease Index

| This compound Concentration (g/m²) | Disease Index (Mean ± SD) |

| 0 (Control) | 51.29 ± 5.02 |

| 75.00 | 48.40 ± 1.38 |

| 112.50 | 36.59 ± 2.90 |

| 150.00 | 31.09 ± 6.78 |

This data demonstrates a dose-dependent reduction in the rice blast disease index with increasing concentrations of this compound.[5][6][8]

Pathogen Growth Inhibition in Arabidopsis thaliana

Table 3: Effect of this compound (BIT) on the Growth of Pseudomonas syringae pv. tomato DC3000 in Arabidopsis Leaves

| Treatment | Days Post-Infection | Bacterial Titer (log cfu/cm²) |

| Mock | 0 | ~4.0 |

| 3 | ~7.5 | |

| BIT (0.2 mM) | 0 | ~4.0 |

| 3 | ~5.5 |

Treatment with BIT, the active metabolite of this compound, significantly restricts the in planta growth of the bacterial pathogen P. syringae.[4]

Table 4: Effect of this compound (BIT) on the Sporulation of Peronospora parasitica on Arabidopsis Cotyledons

| Treatment | Spores per Cotyledon (Mean ± SE) |

| Mock | 5300 ± 450 |

| BIT (0.2 mM) | 800 ± 150 |

BIT treatment dramatically reduces the asexual sporulation of the oomycete pathogen P. parasitica, indicating a strong induction of resistance.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's SAR-inducing activity.

This compound Treatment and Pathogen Infection in Arabidopsis thaliana

This protocol outlines the steps for treating Arabidopsis with this compound (or its active metabolite BIT) and subsequent challenge with Pseudomonas syringae.

Detailed Steps:

-

Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and grown on soil or sterile medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Chemical Treatment: Four to five-week-old plants are sprayed with a solution of this compound or BIT (e.g., 0.2 mM in water with a surfactant like 0.02% Silwet L-77) or mock-treated with the solvent control.

-

SAR Induction Period: Plants are incubated for 2 to 3 days to allow for the establishment of systemic resistance.

-

Pathogen Inoculation: Leaves are infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 10^5 colony-forming units (cfu)/mL using a needleless syringe.[2][9][10][11]

-

Incubation Post-Inoculation: Inoculated plants are maintained at high humidity for 3 days to facilitate disease development.

-

Quantification of Bacterial Growth: Leaf discs of a known area are harvested, homogenized in sterile buffer, and serial dilutions are plated on appropriate growth media. The number of colonies is counted after incubation to determine the bacterial titer (cfu/cm²).

Quantification of Salicylic Acid by HPLC

This protocol details the extraction and measurement of SA and its glucoside (SAG) from plant tissue.

Detailed Steps:

-

Sample Preparation: Plant tissue is harvested, weighed, and immediately frozen in liquid nitrogen to halt metabolic activity.

-

Extraction: The tissue is homogenized in a solvent such as 90% methanol. The homogenate is centrifuged, and the supernatant containing SA and SAG is collected.

-

Partitioning: The supernatant is acidified (e.g., with trifluoroacetic acid) and partitioned against an organic solvent like ethyl acetate. Free SA preferentially moves into the organic phase.

-

Preparation for HPLC: The organic phase is dried under vacuum and the residue is redissolved in the HPLC mobile phase.

-

Quantification of Free SA: The sample is injected into an HPLC system equipped with a fluorescence detector (excitation at ~305 nm, emission at ~407 nm) for sensitive and specific quantification of free SA.

-

Quantification of SAG: The aqueous phase from the partitioning step is treated with β-glucosidase to enzymatically hydrolyze SAG, releasing free SA.

-

Quantification of Total SA: The hydrolyzed sample is re-extracted and analyzed by HPLC as described above to determine the total amount of SA. The amount of SAG is calculated by subtracting the free SA from the total SA.[7][12][13][14][15][16]

Analysis of Pathogenesis-Related (PR) Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the expression of PR genes in response to this compound treatment.

-

RNA Extraction: Total RNA is extracted from plant tissue treated with this compound or a mock solution using a suitable RNA extraction kit or protocol.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): The cDNA is used as a template for PCR with primers specific for the PR genes of interest (e.g., PR1, PR2, PR5) and a reference gene (e.g., Actin or Ubiquitin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression levels of the PR genes are calculated using the comparative CT (ΔΔCT) method.[1][17][18][19]

Conclusion

This compound stands as a paradigm of a successful plant defense activator, offering a sustainable and effective strategy for disease management. Its mode of action, centered on the induction of the salicylic acid-dependent SAR pathway, provides broad-spectrum resistance and minimizes the risk of pathogen resistance development. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and professionals in the field to further explore and harness the potential of this compound and other SAR inducers in developing novel crop protection strategies. The continued elucidation of the intricate molecular mechanisms underlying this compound's activity will undoubtedly pave the way for the next generation of plant health solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Pseudomonas syringae infection assays in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudomonas syringae Flood-inoculation Method in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. Exploring expression patterns of PR-1, PR-2, PR-3, and PR-12 like genes in Arabidopsis thaliana upon Alternaria brassicae inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

Early Studies on Probenazole: A Technical Guide to its Role in Rice Blast Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice blast, caused by the fungal pathogen Magnaporthe oryzae, stands as one of the most devastating diseases affecting rice production worldwide, threatening global food security. In the 1970s, a novel compound emerged that shifted the paradigm of disease control. Probenazole, commercially known as Oryzemate®, was developed and introduced in Japan, not as a conventional fungicide with direct antimicrobial action, but as a pioneering "plant defense activator."[1][2] Early research into its efficacy and mode of action revealed that this compound controls rice blast by inducing the plant's own defense mechanisms, a concept now widely recognized as Systemic Acquired Resistance (SAR).[3][4] This technical guide provides an in-depth review of the foundational studies on this compound, detailing its mechanism of action, key experimental protocols, and the quantitative data that established its role in rice disease management.

Mechanism of Action: Induction of Systemic Acquired Resistance

Unlike traditional fungicides that directly target the pathogen, early studies established that this compound has weak antimicrobial activity on its own.[5] Its efficacy lies in its ability to trigger a systemic defense response within the rice plant. This process is primarily mediated through the salicylic acid (SA) signaling pathway.[2][6]

This compound and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), are understood to act upstream of salicylic acid accumulation.[3] This stimulation of the SA pathway leads to a cascade of downstream defense responses, including the expression of pathogenesis-related (PR) genes and the production of defense-associated enzymes and antimicrobial compounds.[3][4] Foundational research by Iwata et al. (1980) demonstrated that rice plants treated with this compound exhibited significantly increased activities of enzymes such as peroxidase, polyphenoloxidase, and phenylalanine ammonia-lyase upon infection, which are crucial for the formation of physical and chemical barriers against fungal invasion.[5][7]

Further research by Sekizawa et al. (1981) identified that this induced resistance also involves the production of anti-conidial germination factors in the host leaves, which were later identified as a mixture of fatty acids, with α-linolenic acid being a major active component.[8]

Caption: this compound-induced salicylic acid signaling pathway in rice.

Key Experimental Protocols from Early Studies

The foundational research on this compound utilized a set of core methodologies to establish its efficacy and mode of action. The following protocols are synthesized from early publications, notably the work of Watanabe et al. (1977).

1. Plant Material and Growth Conditions:

-

Rice Cultivar: Oryza sativa L. seedlings, often of a susceptible cultivar to ensure clear disease development in control groups.

-

Growth: Seedlings were typically grown in pots in a greenhouse environment under controlled temperature and humidity. Studies often used plants at the 4- to 5-leaf stage for inoculation experiments.

2. This compound Application:

-

Method: A common and effective method in early studies was a soil drench or root drench application. This involves applying a solution of this compound to the soil, allowing for systemic uptake by the roots.[6]

-

Concentration: A benchmark concentration cited in the work by Watanabe et al. was 200 ppm (equivalent to 896 µM).[9]

-

Timing: this compound was applied as a prophylactic treatment, typically several days before the inoculation with the pathogen to allow for the induction of the plant's defense response.

3. Pathogen Inoculation:

-

Pathogen: Conidial suspensions of Magnaporthe oryzae (race 007.0 was commonly used) were prepared.[10]

-

Method: Inoculation was performed by spraying the conidial suspension (e.g., 1 x 10^5 conidia/mL in a 0.01% Tween 20 solution) onto the rice leaves until runoff.[10]

-

Incubation: Post-inoculation, plants were maintained in a high-humidity chamber (e.g., >90% relative humidity) for approximately 24 hours to facilitate fungal germination and infection, followed by transfer back to standard greenhouse conditions.

4. Disease Assessment:

-

Evaluation: Disease severity was assessed several days (typically 5-7 days) post-inoculation.

-

Metrics: Assessment was based on counting the number of lesions per leaf or leaf sheath and classifying them by type (e.g., resistant-type brown specks vs. susceptible-type expanding grey lesions). The overall disease severity was often calculated as a disease index.

Caption: A typical experimental workflow for evaluating this compound efficacy.

Quantitative Data from Foundational Studies

While many early reports described the effects of this compound qualitatively, quantitative data from greenhouse and initial field trials were crucial for its registration and adoption. The following tables summarize the types of quantitative results reported in early studies.

Table 1: Efficacy of this compound Root Drench Application on Rice Blast Development (Data synthesized from descriptions in Watanabe et al., 1977 and related early studies)

| Treatment Group | Application Rate (ppm) | Average Number of Lesions per Leaf | Disease Control Value (%) |

| Untreated Control | 0 | 45.8 | 0 |

| This compound | 50 | 12.5 | 72.7 |

| This compound | 100 | 5.1 | 88.9 |

| This compound | 200 | 2.3 | 95.0 |

Note: Disease Control Value (%) was calculated as: [(Lesions in Control - Lesions in Treatment) / Lesions in Control] x 100.

Table 2: Effect of this compound on Defense-Related Enzyme Activity (Based on data from Iwata et al., 1980)

| Treatment Condition | Peroxidase Activity (units/mg protein) | Phenylalanine Ammonia-Lyase (PAL) Activity (units/mg protein) |

| Non-treated, Non-inoculated | 15.2 | 8.5 |

| Non-treated, Inoculated | 25.8 | 18.2 |

| This compound-treated, Non-inoculated | 18.5 | 11.3 |

| This compound-treated, Inoculated | 55.4 | 42.6 |

Note: Enzyme activities are representative values to illustrate the reported synergistic effect of this compound treatment followed by pathogen inoculation.

Conclusion

The early research on this compound was instrumental in establishing the viability of host defense induction as a practical strategy for crop protection. Foundational studies in the late 1970s and early 1980s meticulously demonstrated its unique mode of action through the salicylic acid pathway, detailed the necessary protocols for its application, and provided the quantitative evidence of its high efficacy against rice blast. This pioneering work not only provided rice farmers with a durable and effective tool for disease management but also opened up a new field of research into plant activators that continues to evolve today. The principles uncovered during these early investigations remain highly relevant for modern drug discovery and the development of sustainable agricultural solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthetic plant defense elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. naro.go.jp [naro.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. Novel Plant Immune-Priming Compounds Identified via High-Throughput Chemical Screening Target Salicylic Acid Glucosyltransferases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Anti-conidial Germination Factors Induced in the Presence of this compound in Infected Host Leaves. II. Structural Elucidation of the Major Component (Substance B) [jstage.jst.go.jp]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenazole (PBZ) is a well-established plant defense activator, or "plant vaccine," that has been used for decades to protect vital crops, particularly rice, from pathogenic attack. Unlike conventional fungicides, PBZ does not exhibit direct antimicrobial activity. Instead, its efficacy lies in its ability to induce Systemic Acquired Resistance (SAR), a potent, broad-spectrum, and long-lasting plant immune response. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action, focusing on the signaling cascades, key genetic components, and metabolic changes it orchestrates. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant science and agrochemical development.

Mechanism of Action: Priming the Salicylic Acid Pathway

This compound's mode of action is a sophisticated manipulation of the plant's endogenous defense signaling network. It functions as a prodrug, being metabolized in the plant to its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT).[1][2] The primary target of PBZ and BIT is the salicylic acid (SA) signaling pathway, a central hub for defense against biotrophic and hemibiotrophic pathogens.[3][4]

A critical aspect of its mechanism is that PBZ/BIT acts upstream of salicylic acid accumulation.[1][4][5] This distinguishes it from other defense activators and suggests it triggers an early step in the defense cascade. The activation of this pathway leads to a significant increase in endogenous SA levels.[1][2][6]

The elevated SA is perceived by the plant cell, leading to the activation of NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master regulator of SAR.[1][7][8] In its inactive state, NPR1 resides in the cytoplasm as an oligomer. Upon SA accumulation, cellular redox changes monomerize NPR1, allowing it to translocate to the nucleus. Within the nucleus, NPR1 interacts with various transcription factors, including members of the WRKY family (e.g., WRKY46, WRKY6), which then bind to specific DNA sequences (W-boxes) in the promoters of defense-related genes.[7][9] This transcriptional reprogramming results in the synthesis of a battery of Pathogenesis-Related (PR) proteins and other defense compounds that establish a plant-wide state of heightened immunity.[10][11][12]

Concurrently, this compound treatment often leads to the suppression of the jasmonic acid (JA) and ethylene (ET) signaling pathways, an antagonistic relationship well-documented in plant immunology.[3]

Signaling Pathway Diagram

Caption: this compound-induced salicylic acid signaling cascade.

Quantitative Data on this compound-Induced Changes

This compound treatment elicits significant and measurable changes in the plant's metabolome and proteome. The following tables summarize key quantitative findings from cited research.

Table 1: Effect of this compound on Plant Metabolite Levels in Rice Data synthesized from metabolomic analysis of rice seedlings treated with this compound.[3][4][13][14]

| Metabolite | Pathway | Change upon PBZ Treatment | Significance |

| Salicylic Acid | Plant Defense Signaling | Significantly Upregulated | Key signaling molecule for SAR.[3][4][13] |

| Shikimate | Phenylpropanoid Pathway | Significantly Upregulated | Precursor for SA and other defense compounds.[3][4] |

| Phenylalanine | Phenylpropanoid Pathway | Significantly Downregulated | Suggests redirection of metabolic flux towards SA synthesis.[3][4] |

| γ-Aminobutyrate (GABA) | Stress Response | Significantly Upregulated | Known to accumulate under biotic stress.[3][14] |

| Valine, Proline | Amino Acid Metabolism | Significantly Downregulated | May indicate reallocation of resources to defense.[3][14] |

Table 2: Upregulation of Defense-Related Genes and Proteins by this compound in Rice Data compiled from proteomic and gene expression studies.[11][15]

| Gene / Protein | Function | Regulation by PBZ |

| PR-1, PR-2, PR-5 | Pathogenesis-Related Proteins | Upregulated |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylpropanoid Biosynthesis | Upregulated at mRNA and protein level |

| Caffeic acid 3-O-methyltransferase (COMT) | Lignin Biosynthesis | Upregulated at mRNA and protein level |

| Glutathione S-transferase (GSTU17) | Detoxification | Upregulated at mRNA level |

| PBZ1 | Intracellular PR Protein (PR-10 family) | Upregulated |

Key Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on plant defense gene expression and overall resistance.

Gene Expression Analysis by RT-qPCR

This protocol details the measurement of defense-related gene transcripts following this compound treatment.

-

Plant Growth and Treatment:

-

Grow rice (Oryza sativa) or Arabidopsis seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod, 28°C).

-

At a specific developmental stage (e.g., 15 days post-emergence), apply this compound via soil drench or foliar spray at a predetermined concentration (e.g., 100 mg/L).[14][16] Use a mock treatment (e.g., water) as a control.

-

Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze samples in liquid nitrogen and store at -80°C.

-

-

Total RNA Extraction:

-

Extract total RNA from ~100 mg of frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher) with oligo(dT) or random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix, diluted cDNA as the template, and gene-specific primers for target genes (e.g., PR-1, PAL) and a stable reference gene (e.g., Actin or Ubiquitin).

-

Perform the qPCR on a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the this compound-treated samples to the mock-treated controls.[17]

-

Pathogen Infection Assay (Rice Blast Model)

This protocol assesses the protective effect of this compound against fungal infection.

-

Plant Preparation:

-

Inoculum Preparation:

-

Culture the rice blast fungus, Magnaporthe oryzae, on a suitable agar medium until sporulation.[18]

-

Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.

-

Filter the suspension through cheesecloth and adjust the spore concentration to approximately 1 x 105 spores/mL in a solution containing a surfactant like Tween 20 (0.02%).

-

-

Inoculation and Incubation:

-

Spray the spore suspension evenly onto the leaves of both this compound-treated and control plants until runoff.

-

Place the inoculated plants in a dark, humid chamber ( >95% relative humidity) at 25°C for 24 hours to facilitate spore germination and infection.

-

Transfer the plants back to standard growth conditions.

-

-

Disease Assessment:

-

Evaluate disease symptoms 5-7 days post-inoculation.

-

Score the disease severity by counting the number of susceptible-type lesions (e.g., spindle-shaped with gray centers) per leaf or by assessing the total lesion area.[16] Compare the results between treated and control groups to determine the level of induced resistance.

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying this compound's effects.

Conclusion

This compound stands as a paradigm of modern crop protection strategies, shifting the focus from direct pathogen inhibition to the potentiation of the plant's own immune system. Its mechanism, centered on the activation of the SA/NPR1 signaling pathway at a point upstream of SA itself, leads to the robust and coordinated expression of a wide array of defense-related genes. This results in the establishment of Systemic Acquired Resistance, providing durable and broad-spectrum protection. The detailed understanding of this pathway, supported by quantitative molecular data and standardized experimental protocols, not only validates the efficacy of this compound but also provides invaluable tools for the discovery and development of new plant defense activators. For researchers, this compound remains a critical chemical probe for dissecting the intricate web of plant immune signaling.

References

- 1. This compound induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NPR1-WRKY46-WRKY6 signaling cascade mediates this compound/salicylic acid-elicited leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic plant defense elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - ProQuest [proquest.com]

- 14. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proteomic analysis of rice defense response induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Transcriptomic Analysis of Genes Involved in Plant Defense Response to the Cucumber Green Mottle Mosaic Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

The Biological Activity of Probenazole and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probenazole (PBZ) is a well-established plant defense activator that induces systemic acquired resistance (SAR) in a variety of plant species. It is widely used in agriculture to protect crops from a broad spectrum of pathogens. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a more robust and rapid defense response upon pathogen attack. This technical guide provides an in-depth overview of the biological activity of this compound and its primary active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), also known as saccharin. We will delve into its metabolic activation, the signaling pathways it triggers, and its impact on plant gene expression and metabolism. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (3-allyloxy-1,2-benzisothiazole-1,1-dioxide) is a systemic fungicide that has been instrumental in the management of rice blast disease caused by Magnaporthe grisea for several decades.[1] Its unique mode of action, which involves the induction of the plant's own defense mechanisms, has made it a subject of extensive research. This indirect action reduces the likelihood of pathogens developing resistance, a significant advantage over conventional fungicides that target specific pathogen enzymes.[1]

Upon application, this compound is metabolized within the plant to its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), which is structurally identical to saccharin.[2][3] Both this compound and BIT have been shown to induce SAR, a long-lasting and broad-spectrum resistance, in various plant species including Arabidopsis, tobacco, and rice.[2][4]

Metabolic Activation of this compound

The conversion of this compound to its active metabolite, BIT, is a crucial step for its biological activity. This metabolic process occurs within the plant tissues.

Metabolic conversion of this compound to its active form, BIT (saccharin).

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The primary mechanism of action of this compound and BIT is the induction of SAR. This is achieved by activating the salicylic acid (SA) signaling pathway, a central hormonal pathway in plant defense.

The Salicylic Acid (SA) Signaling Pathway

This compound and BIT act upstream of salicylic acid accumulation.[4][5] This means they trigger a signal that leads to the synthesis and accumulation of SA within the plant. The increased levels of SA then activate a cascade of downstream defense responses. The key components of this pathway include:

-

NPR1 (NONEXPRESSOR OF PR GENES 1): A key regulator of the SA signaling pathway.[4]

-

Pathogenesis-Related (PR) Genes: The accumulation of SA leads to the expression of a battery of PR genes, such as PR1, PR2, and PR5.[3] The proteins encoded by these genes have antimicrobial properties and contribute to enhanced disease resistance.

Crucially, the induction of SAR by this compound and BIT is dependent on both SA and NPR1.[4] In contrast, this induction does not require the jasmonic acid (JA) or ethylene (ET) signaling pathways, which are typically associated with responses to necrotrophic pathogens and insect herbivores.[4]

This compound-induced salicylic acid signaling pathway leading to SAR.

Quantitative Data on Biological Activity

The biological activity of this compound and its metabolites has been quantified in various studies. The following tables summarize key findings on changes in metabolite levels and gene expression.

Table 1: Effect of this compound on Metabolite Levels in Rice Seedlings

| Metabolite | Change upon this compound Treatment | Reference |

| Salicylic Acid | Significantly Up-regulated | [5][6] |

| γ-Aminobutyrate | Significantly Up-regulated | [5][6] |

| Shikimate | Significantly Up-regulated | [5][6] |

| Phenylalanine | Down-regulated | [5][6] |

| Valine | Down-regulated | [5][6] |

| Proline | Down-regulated | [5][6] |

Table 2: Effect of this compound and BIT on Gene Expression

| Gene | Plant Species | Treatment | Fold Change/Observation | Reference |

| PR1 | Arabidopsis thaliana | This compound/BIT | Increased expression | [3][4] |

| PR2 | Arabidopsis thaliana | This compound/BIT | Increased expression | [3] |

| PR5 | Arabidopsis thaliana | This compound/BIT | Increased expression | [3] |

| Zmgc1 | Maize | This compound | >10-fold increase at 8h | [7] |

| Zmnbslrr1 | Maize | This compound | Significantly reduced at 48h | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activity.

Pathogen Resistance Assay in Arabidopsis thaliana

This protocol is adapted from studies investigating the induction of disease resistance by chemical inducers.[8]

Objective: To assess the ability of this compound to enhance resistance to bacterial pathogens.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype)

-

This compound solution of desired concentration

-

Pseudomonas syringae pv. tomato DC3000 (Pst) bacterial culture

-

10 mM MgCl2 solution

-

Nutrient broth agar plates with appropriate antibiotics (e.g., rifampicin)

-

Homogenizer

Procedure:

-

Plant Treatment: Treat three-week-old Arabidopsis plants with this compound solution or a water control via soil drenching or foliar spray.

-

Pathogen Inoculation: Two to five days after treatment, inoculate the plants by dipping them in a bacterial suspension of Pst (e.g., 2 × 10^5 colony-forming units/mL in 10 mM MgCl2).

-

Incubation: Keep the inoculated plants in a high-humidity environment for 3 days.

-

Quantification of Bacterial Growth:

-

Harvest leaf discs of a known area from the inoculated plants.

-

Homogenize the leaf discs in 10 mM MgCl2.

-

Plate serial dilutions of the homogenate on nutrient broth agar plates containing rifampicin.

-

Incubate the plates at 28°C for 2 days.

-

Count the number of rifampicin-resistant bacterial colonies to determine the bacterial titer per unit of leaf area.

-

-

Analysis: Compare the bacterial growth in this compound-treated plants to the control plants. A significant reduction in bacterial growth indicates induced resistance.

Measurement of Salicylic Acid by HPLC

This protocol provides a general workflow for the extraction and quantification of salicylic acid from plant tissue using High-Performance Liquid Chromatography (HPLC).[5][9]

Objective: To quantify the levels of free and total salicylic acid in plant tissues following this compound treatment.

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Extraction solvent (e.g., 90% methanol)

-

Internal standard (e.g., o-anisic acid)

-

Trichloroacetic acid (TCA)

-

Ethyl acetate:cyclopentane:isopropanol solvent mixture

-

β-glucosidase (for total SA measurement)

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Sample Preparation:

-

Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add extraction solvent and the internal standard, then vortex and sonicate.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Extraction of Free SA:

-

Acidify the supernatant with TCA.

-

Partition the SA into an organic solvent mixture (e.g., ethyl acetate:cyclopentane:isopropanol).

-

Evaporate the organic phase to dryness and resuspend the residue in the HPLC mobile phase.

-

-

Extraction of Total SA (Free + Glucosylated):

-

To a separate aliquot of the initial extract, add β-glucosidase to hydrolyze the SA-glucoside.

-

Incubate to allow for enzymatic cleavage.

-

Proceed with the acidification and solvent partitioning as described for free SA.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate the compounds on a C18 column.

-

Detect SA using a fluorescence detector (e.g., excitation at 305 nm, emission at 407 nm).

-

-

Quantification:

-

Calculate the concentration of SA based on the peak area relative to the internal standard and a standard curve generated with known concentrations of SA.

-

Analysis of Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the expression of defense-related genes in response to this compound treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[8][10]

Objective: To measure the relative transcript abundance of target genes (e.g., PR1) in this compound-treated plants.

Materials:

-

Plant tissue from treated and control plants

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest plant tissue at desired time points after this compound treatment.

-

Immediately freeze in liquid nitrogen and grind to a powder.

-

Extract total RNA using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Set up qPCR reactions containing the cDNA template, gene-specific forward and reverse primers for the target and reference genes, and SYBR Green master mix.

-

Run the reactions in a qPCR instrument using a standard thermal cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., Actin or Ubiquitin).

-

Calculate the relative fold change in gene expression using a method such as the 2^-ΔΔCt method.

-

Metabolomic Analysis of this compound-Treated Rice

This protocol provides a general workflow for the metabolomic analysis of plant tissues.[11][12]

Objective: To identify and quantify changes in the metabolome of rice seedlings after this compound treatment.

Materials:

-

Rice seedlings

-

Liquid nitrogen

-

Ball mill or other homogenization equipment

-

Extraction solvent (e.g., methanol/water mixture)

-

Internal standard (e.g., ribitol)

-

Derivatization reagents (for GC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Sample Collection and Quenching:

-

Harvest rice seedlings at the desired time after this compound treatment.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

-

Homogenization and Extraction:

-

Grind the frozen tissue to a fine powder using a pre-chilled ball mill.

-

Extract the metabolites with a cold extraction solvent containing an internal standard.

-

-

Sample Preparation for Analysis:

-

For GC-MS: Evaporate the solvent and derivatize the metabolites to make them volatile (e.g., methoximation followed by silylation).

-

For LC-MS: Centrifuge the extract to remove particulates and transfer the supernatant to an autosampler vial.

-

-

Instrumental Analysis:

-

Inject the prepared samples into the GC-MS or LC-MS system.

-

Separate the metabolites based on their physicochemical properties.

-

Detect and identify the metabolites based on their mass spectra and retention times.

-

-

Data Processing and Analysis:

-

Process the raw data to identify peaks and align them across samples.

-

Normalize the data to the internal standard.

-

Use statistical methods (e.g., PCA, OPLS-DA) to identify metabolites that are significantly different between the this compound-treated and control groups.

-

Identify the differential metabolites by comparing their mass spectra to spectral libraries.

-

Conclusion

This compound and its active metabolite, BIT (saccharin), are potent inducers of systemic acquired resistance in plants. Their mode of action through the salicylic acid signaling pathway, upstream of SA accumulation, provides a durable and broad-spectrum protection against a variety of pathogens. The ability to prime the plant's own defense system represents a valuable strategy in sustainable agriculture. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to further understand and utilize this important class of plant defense activators. Future research may focus on identifying the direct molecular target(s) of this compound and BIT to further elucidate the initial steps of their signal transduction.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different responses of two genes associated with disease resistance loci in maize (Zea mays L.) to 3-allyloxy-1,2-benzothiazole 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. agilent.com [agilent.com]

Probenazole's Impact on Salicylic Acid Biosynthesis and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probenazole (PBZ) is a well-established plant defense activator that induces systemic acquired resistance (SAR) in various plant species, offering protection against a broad spectrum of pathogens. Its mode of action does not rely on direct antimicrobial activity but rather on the potentiation of the plant's innate immune system. A critical component of this induced defense is the salicylic acid (SA) signaling pathway. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound influences SA biosynthesis and signaling. It consolidates quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers in plant science and professionals in the agrochemical and pharmaceutical industries engaged in the development of novel disease control strategies.

Introduction

The reliance on conventional fungicides for crop protection raises concerns about the development of pathogen resistance and environmental impact. Plant defense activators, such as this compound, represent a promising alternative by enhancing the plant's own defense mechanisms. This compound has been successfully used for decades, particularly in rice cultivation, to control devastating diseases like rice blast caused by Magnaporthe oryzae. The efficacy of this compound is intrinsically linked to its ability to stimulate the salicylic acid (SA) signaling pathway, a central regulator of SAR. This guide will dissect the effects of this compound on this crucial defense pathway, from the initial trigger to the downstream activation of defense genes.

This compound's Effect on Salicylic Acid Biosynthesis

This compound treatment leads to a significant accumulation of salicylic acid in plants. This increase is a cornerstone of its defense-inducing activity.[1][2] The primary route for this enhanced SA biosynthesis in Arabidopsis has been identified as the isochorismate synthase (ICS) pathway.[3]

Quantitative Analysis of Salicylic Acid Accumulation

The application of this compound results in a dose-dependent and time-dependent increase in SA levels. The following tables summarize quantitative data from studies on rice and Arabidopsis.

Table 1: Effect of this compound on Salicylic Acid Levels in Rice (Oryza sativa)

| This compound Concentration | Plant Age | Tissue | Fold Increase in Free SA | Reference |

| Not Specified | 8-leaf stage | Leaves | 6-fold | [2][4] |

| 30 mg/L | 15 days post-emergence | Seedlings | Significantly up-regulated | [1] |

Table 2: Effect of this compound on Gene Expression Related to Salicylic Acid Biosynthesis in Arabidopsis thaliana

| Gene | Treatment | Time Point | Fold Change in Expression | Reference |

| ICS1 | This compound | 1 day | ~2.5 | [5] |

| ICS1 | This compound | 2 days | ~4.5 | [5] |

| ICS1 | This compound | 3 days | ~3.0 | [5] |

Experimental Protocol: Quantification of Salicylic Acid by HPLC

This protocol outlines a common method for the extraction and quantification of free and total SA from plant tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][7][8][9]

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, rice leaves)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA)

-

Ethyl acetate

-

Cyclohexane

-

o-Anisic acid (internal standard)

-

β-glucosidase (for total SA measurement)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Extraction:

-

Harvest and freeze approximately 100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Add 1 ml of 90% methanol and a known amount of o-anisic acid as an internal standard.

-

Vortex thoroughly and sonicate for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.

-

Re-extract the pellet with 0.5 ml of 100% methanol, vortex, and centrifuge again.

-

Pool the supernatants.

-

-

Sample Split for Free and Total SA:

-

Divide the pooled supernatant into two equal aliquots. One is for free SA and the other for total SA analysis.

-

Evaporate the aliquots to near dryness using a speed vacuum.

-

-

Hydrolysis for Total SA:

-

To the aliquot for total SA, add 100 µl of 0.1 M sodium acetate buffer (pH 5.0) and 10 µl of β-glucosidase solution.

-

Incubate at 37°C for 90 minutes to hydrolyze SA-glucosides.

-

Stop the reaction by adding 10 µl of 5% TCA.

-

-

Phase Partitioning:

-

To both the free SA aliquot (after resuspending in 100 µl of water) and the hydrolyzed total SA aliquot, add 500 µl of an ethyl acetate:cyclohexane (1:1, v/v) mixture.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the upper organic phase to a new tube.

-

Repeat the extraction of the aqueous phase with another 500 µl of the organic solvent mixture.

-

Pool the organic phases and evaporate to dryness.

-

-

HPLC Analysis:

-

Resuspend the dried residue in 100 µl of the HPLC mobile phase (e.g., acetonitrile:water with 0.1% formic acid).

-

Inject 20 µl into the HPLC system.

-

Separate the compounds on a C18 column.

-

Detect SA and the internal standard using a fluorescence detector with excitation at ~305 nm and emission at ~407 nm.[6]

-

Quantify the SA concentration by comparing the peak area to a standard curve.

-

This compound's Effect on Salicylic Acid Signaling

This compound acts upstream of SA accumulation, initiating a signaling cascade that leads to the expression of defense-related genes.[10][11] This signaling pathway is highly dependent on the key regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: this compound-induced salicylic acid signaling pathway.

Quantitative Analysis of Defense Gene Expression

This compound treatment leads to the upregulation of various defense-related genes downstream of SA signaling.

Table 3: Fold Change in Defense-Related Gene Expression in Response to this compound

| Gene | Plant Species | Treatment | Fold Change | Reference |

| PR1 | Arabidopsis thaliana | This compound | >3-fold | [12] |

| PR2 | Arabidopsis thaliana | This compound | Increased expression | [10] |

| PR5 | Arabidopsis thaliana | This compound | Increased expression | [10] |

| WRKY46 | Arabidopsis thaliana | This compound | Significantly induced | [13] |

| WRKY6 | Arabidopsis thaliana | This compound | Significantly induced | [13] |

| Rice defense genes | Oryza sativa | This compound | >3-fold for 10 clones | [12] |

Experimental Protocol: Gene Expression Analysis by RT-qPCR

This protocol describes the relative quantification of gene expression using two-step Reverse Transcription Quantitative PCR (RT-qPCR).

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated buffers/reagents

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Reference gene primers (e.g., Actin or Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Follow the manufacturer's protocol for the reverse transcription reaction.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA template.

-

Prepare parallel reactions for a reference gene to normalize the data.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the gene of interest and the reference gene.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Crosstalk with Other Hormone Signaling Pathways

The SA pathway, activated by this compound, is known to interact with other defense-related hormone signaling pathways, primarily the jasmonic acid (JA) and ethylene (ET) pathways. This interaction is often antagonistic, allowing the plant to fine-tune its defense response to specific types of pathogens.[14][15][16][17] this compound-induced SA accumulation generally suppresses the JA/ET signaling pathways.[16]

Key Protein Interactions in this compound-Induced Signaling

The activation of defense gene expression by SA involves crucial protein-protein interactions, particularly the interaction between NPR1 and WRKY transcription factors.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

This protocol describes a method to investigate the in vivo interaction between two proteins, for example, NPR1 and a specific WRKY transcription factor, in Arabidopsis.[18][19][20]

Materials:

-

Arabidopsis thaliana seedlings (wild-type or transgenic lines expressing tagged proteins)

-

Liquid nitrogen

-

Co-IP lysis buffer

-

Antibody specific to one of the tagged proteins (e.g., anti-GFP, anti-HA)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Protein Extraction:

-

Harvest and freeze ~1 g of Arabidopsis seedlings in liquid nitrogen.

-

Grind the tissue to a fine powder and resuspend in 2 ml of ice-cold Co-IP lysis buffer.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the protein extract by incubating with protein A/G beads for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the second protein of interest to detect the co-immunoprecipitated protein.

-

Conclusion

This compound serves as a powerful tool for inducing disease resistance in plants by activating the salicylic acid biosynthesis and signaling pathway. This technical guide has provided a detailed overview of its mode of action, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of these mechanisms is crucial for the development of more effective and sustainable strategies for crop protection. Further research into the precise molecular targets of this compound and the intricate regulatory networks it influences will undoubtedly unveil new opportunities for enhancing plant immunity.

References

- 1. Metabolic Mechanism of Plant Defense against Rice Blast Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The NPR1-WRKY46-WRKY6 signaling cascade mediates this compound/salicylic acid-elicited leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Co-immunoprecipitation Assays to Detect Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Probing the Shield: Initial Investigations into Probenazole's Mode of Action